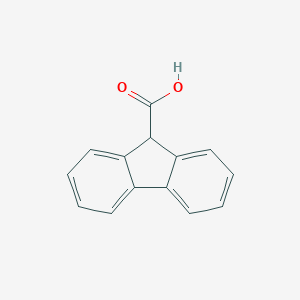
9H-芴-9-羧酸
描述
9H-Fluorene-9-carboxylic acid, also known as 9H-Fluorene-9-carboxylic acid, is a useful research compound. Its molecular formula is C14H10O2 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
The exact mass of the compound 9H-Fluorene-9-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5322. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9H-Fluorene-9-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Fluorene-9-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
固相合成连接剂: Henkel 和 Bayer(1998 年)将 9-羟基-9-(4-羧基苯基)芴识别为一种新的固相合成连接剂,尽管其应用因苯环对位上的羧酰胺基团的吸电子效应而受到一些阻碍 (Henkel & Bayer, 1998).
有机合成应用: 于云和颜达(1992 年)发现,9-羟基-芴-9-羧酸由于其不对称几何和光谱特性,在有机合成中显示出潜在的应用 (于云和颜达,1992).
晶体学: Blackburn、Dobson Aj 和 Gerkin(1996 年)发现,芴-9-羧酸表现出氢键和羧基 O 原子的无序,表明具有特定的晶体学性质 (Blackburn, Dobson Aj & Gerkin, 1996).
热力学研究: Oliveira 等人(2013 年)进行了一项研究,揭示了芴-9-羧酸的标准摩尔生成焓,表明其在热力学中的重要性 (Oliveira 等人,2013).
电子和阳离子光谱: Gu、Trindle 和 Knee(2014 年)研究了 9-羟基-9-芴羧酸的电子和阳离子光谱,揭示了其光谱性质 (Gu, Trindle & Knee, 2014).
定向远程金属化: Tilly 等人(2005 年)发现,双电荷宝石二金属二烷氧基基团 C(OM)(2) 指导 2-联苯羧酸中的金属化,生成稳定的 1-金属-9H-芴-9,9-二金属二烷氧基,这在化学合成中具有重要意义 (Tilly 等人,2005).
电离光谱: Yang、Gu、Trindle 和 Knee(2013 年)揭示,9-羟基-9-芴羧酸配合物的电离导致小的几何变化和电离电位偏移,突出了其在电离光谱学中的重要性 (Yang, Gu, Trindle & Knee, 2013).
合成方法开发: Le 和 Goodnow(2004 年)开发了一种合成 2(9H-芴-9-基甲氧羰基氨基)-噻唑-4-羧酸的方法,表明其在高级有机合成中的用途 (Le & Goodnow, 2004).
光解研究: Andraos 等人(1997 年)研究了 10-重氮-9(10H)-菲并酮的闪光光解,该反应生成芴-9-羧酸,提供了对芴叉烯酮和芴-9-羧酸烯醇在水溶液中的行为的见解 (Andraos 等人,1997).
色谱方法开发: Parups 和 Jones(1968 年)开发了一种色谱方法,用于分离和鉴定芴-9-羧酸衍生物,增强了对它们的紫外和荧光光谱的理解 (Parups & Jones, 1968).
安全和危害
作用机制
Target of Action
9H-Fluorene-9-carboxylic acid is a building block in the synthesis of various pharmaceutical and biologically active compounds . .
Mode of Action
It’s known that it has been used in the synthesis of a hexameric organooxotin prismane . This suggests that it may interact with its targets through the formation of complex structures.
Biochemical Pathways
Its use in the synthesis of a hexameric organooxotin prismane suggests that it may be involved in the formation of complex molecular structures .
Result of Action
Its use in the synthesis of a hexameric organooxotin prismane suggests that it may have a role in the formation of complex molecular structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9H-Fluorene-9-carboxylic acid. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, it’s important to handle and store this compound properly to ensure its stability and effectiveness.
属性
IUPAC Name |
9H-fluorene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVJGJUGFFYUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062098 | |
| Record name | 9H-Fluorene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989-33-9 | |
| Record name | Fluorene-9-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1989-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Carboxyfluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001989339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluorene-9-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluorene-9-carboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Fluorene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorene-9-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-CARBOXYFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M65BW232U5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights into 9FCA have been revealed through spectroscopic and computational studies?
A: Spectroscopic and computational methods have been instrumental in elucidating the structural characteristics of 9FCA, particularly its behavior in forming hydrogen-bonded clusters. [] These studies provide valuable insights into the intermolecular interactions of 9FCA, which can influence its physical and chemical properties in various applications.
Q2: Are there any known structure-activity relationships (SAR) regarding 9FCA derivatives and their effects on plant growth?
A: Research suggests that structural modifications to the 9FCA scaffold can significantly impact its biological activity. For instance, while chlorflurecol (2-chloro-9-hydroxy-9H-fluorene-9-carboxylic acid) effectively reduced plant height in Sanchezia and Strobilanthes species, other derivatives like chlorfluren (2-chlorofluorenecarbonic acid-(9)-methylester) and dichlorflurecol (2-chloro-9-hydroxyfluorene-carbonic acid-(9)-p-chlorophenoxyethylester) showed varying degrees of effectiveness. [] This highlights the importance of SAR studies in optimizing the structure of 9FCA derivatives for specific applications.
Q3: What analytical methods have been employed to study 9FCA and its derivatives?
A: X-ray crystallography has been successfully utilized to determine the crystal structure of a 9FCA derivative, 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid. [] This technique provided detailed information about the molecule's three-dimensional structure, including bond lengths, angles, and intermolecular interactions, which are crucial for understanding its properties and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butenoic Acid Ethyl Ester](/img/structure/B42968.png)
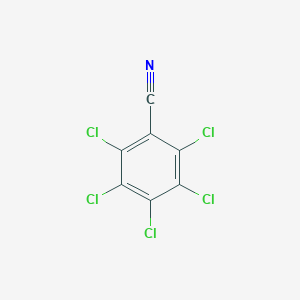
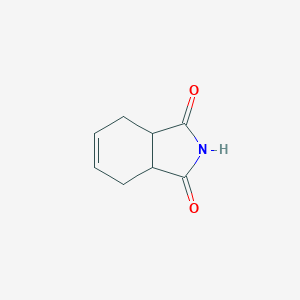


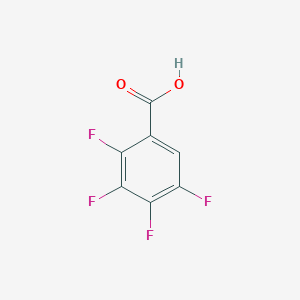
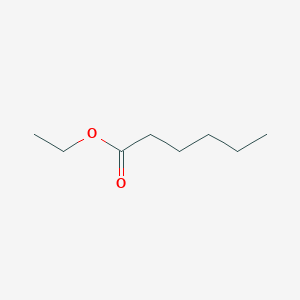

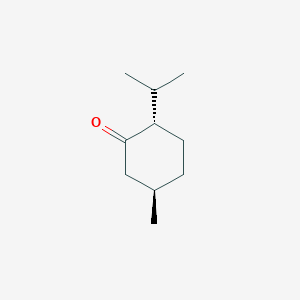
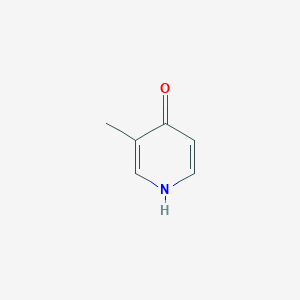
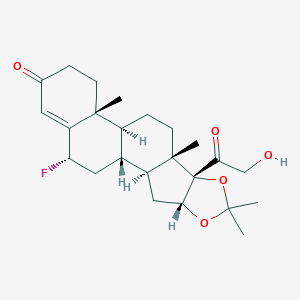

![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)

